molecular formula C15H14N2O2S2 B2960779 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1795304-07-2

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2960779
CAS RN: 1795304-07-2
M. Wt: 318.41
InChI Key: PBRUUAVRAIVGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiophene and a benzothiazole ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Benzothiazole is a heterocyclic compound; it is a fusion of benzene and thiazole ring .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a benzothiazole ring, and a carboxamide group. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. They can participate in electrophilic aromatic substitution reactions and can also act as ligands in coordination chemistry .

Scientific Research Applications

Medicinal Chemistry: Anti-inflammatory Agents

Thiophene derivatives, such as the one , have been reported to possess anti-inflammatory properties. They act as effective agents in reducing inflammation and are considered for the development of new anti-inflammatory drugs .

Psychotropic Medication: Anti-psychotic Properties

Compounds containing the thiophene nucleus have shown potential as anti-psychotic agents. Their ability to modulate neurotransmitter systems makes them candidates for treating psychiatric disorders .

Cardiology: Anti-arrhythmic Effects

The structural features of thiophene compounds contribute to their anti-arrhythmic effects, which can be harnessed in the treatment of irregular heartbeats .

Antifungal and Antimicrobial Applications

The thiophene moiety is known to enhance antifungal and antimicrobial activities, making it valuable in the development of new treatments for infections .

Oncology: Anti-cancer Research

Thiophene derivatives exhibit anti-mitotic and kinase inhibiting activities, which are crucial in anti-cancer research. They help in the design of drugs aimed at controlling cell division and tumor growth .

Material Science: Development of UV Curable Resins

The compound’s properties make it suitable for use in the development of UV curable resins, which have applications in exterior coatings and material sciences .

Electronics: Organic Field-Effect Transistors

Thiophene-based compounds are used in the creation of organic n-channel field-effect transistors, which are essential components in modern electronic devices .

Drug Development: Pharmacologically Active Compounds

This compound is used in various research areas including drug development, where its unique properties are explored for creating pharmacologically active compounds.

Future Directions

The future research directions could involve investigating the biological activity of this compound, given that many thiophene derivatives have shown promising biological activities . Further studies could also explore its potential applications in material science, given the interesting properties of thiophene derivatives .

properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-9-4-5-20-14(9)12(18)7-16-15(19)10-2-3-11-13(6-10)21-8-17-11/h2-6,8,12,18H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRUUAVRAIVGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.